molecular formula C4H5F5O2 B3166678 Ethanol, 2-(pentafluoroethoxy)- CAS No. 91324-95-7

Ethanol, 2-(pentafluoroethoxy)-

Cat. No.: B3166678
CAS No.: 91324-95-7
M. Wt: 180.07 g/mol
InChI Key: NHIZSPXZHPQSTR-UHFFFAOYSA-N
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Description

Ethanol, 2-(pentafluoroethoxy)- is an organic compound with the molecular formula C4H5F5O2 It is characterized by the presence of a pentafluoroethoxy group attached to an ethanol molecule

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethanol, 2-(pentafluoroethoxy)- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the pentafluoroethoxy group enhances its reactivity and binding affinity with certain biomolecules. For instance, it can interact with enzymes involved in oxidation-reduction reactions, potentially acting as a substrate or inhibitor . The interactions are primarily driven by the compound’s ability to form hydrogen bonds and engage in hydrophobic interactions due to its fluorinated nature.

Cellular Effects

Ethanol, 2-(pentafluoroethoxy)- has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules such as extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK), which are involved in cell proliferation and stress responses . Additionally, the compound can impact gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of Ethanol, 2-(pentafluoroethoxy)- involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, it may inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing substrate access . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins, leading to alterations in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethanol, 2-(pentafluoroethoxy)- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains relatively stable under controlled conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term exposure may lead to cumulative effects on cellular processes, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of Ethanol, 2-(pentafluoroethoxy)- vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as modulation of enzyme activity and gene expression . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal cellular functions. These adverse effects are dose-dependent and can vary between different animal models.

Metabolic Pathways

Ethanol, 2-(pentafluoroethoxy)- is involved in various metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases, leading to the formation of metabolites that may further participate in biochemical reactions . The compound’s metabolism can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Ethanol, 2-(pentafluoroethoxy)- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function, influencing its overall biochemical effects.

Subcellular Localization

The subcellular localization of Ethanol, 2-(pentafluoroethoxy)- is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can modulate its interactions with biomolecules and impact cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethanol, 2-(pentafluoroethoxy)- typically involves the reaction of pentafluoroethanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of ethanol, 2-(pentafluoroethoxy)- can be achieved through a similar synthetic route, with optimization for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-(pentafluoroethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of pentafluoroacetaldehyde or pentafluoroacetic acid.

    Reduction: Formation of pentafluoroethane or other reduced alcohols.

    Substitution: Formation of various substituted ethers.

Scientific Research Applications

Ethanol, 2-(pentafluoroethoxy)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: Ethanol, 2-(pentafluoroethoxy)- is unique due to the presence of the pentafluoroethoxy group, which imparts distinct chemical properties such as increased electronegativity and steric hindrance. This makes it more reactive in certain chemical reactions compared to its non-fluorinated counterparts .

Properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F5O2/c5-3(6,7)4(8,9)11-2-1-10/h10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIZSPXZHPQSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20757140
Record name 2-(Pentafluoroethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20757140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91324-95-7
Record name 2-(Pentafluoroethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20757140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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